

An In-depth Technical Guide to the Chemical Structure and Properties of Fluclozepam

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fluclozepam

Cat. No.: B3026183

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluclozepam is a thienotriazolodiazepine derivative that has emerged as a novel psychoactive substance (NPS).[1] First synthesized in 1979, it was never commercially marketed but has appeared on the illicit drug market in recent years.[1] As a positive allosteric modulator of the γ -aminobutyric acid type A (GABA-A) receptor, **Fluclozepam** exhibits sedative, anxiolytic, and hypnotic effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, pharmacology, metabolism, and analytical methods for the detection of **Fluclozepam**. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the profile of this compound.

Chemical Identity and Physicochemical Properties

Fluclozepam is classified as a thienotriazolodiazepine, structurally distinct from classical benzodiazepines due to the replacement of the benzene ring with a thiophene ring.[2]

Table 1: Chemical and Physical Properties of **Fluclozepam**

Property	Value	Source(s)
IUPAC Name	2-chloro-4-(2-fluorophenyl)-9-methyl-4H-thieno[3,2-f][3][4]triazolo[4,3-a]diazepine	
CAS Number	54123-15-8	
Molecular Formula	C ₁₅ H ₁₀ ClFN ₄ S	
Molecular Weight	332.78 g/mol	
Appearance	White to off-white powder	
Melting Point	187 - 189 °C	
Boiling Point (Predicted)	524.0 ± 60.0 °C	
Density (Predicted)	1.57 ± 0.1 g/cm ³	
pKa (Predicted)	2.01 ± 0.40	
Solubility	DMF: 5 mg/mL DMSO: 5 mg/mL DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL	
UV λ _{max}	241 nm	

Synthesis and Purification

The synthesis of **Fluclozotizolam** was first described in a 1979 patent assigned to Hoffmann-La Roche. The general synthetic strategy involves the formation of the thieno[3,2-f]triazolo[4,3-a]diazepine ring system.

Experimental Protocol: Synthesis of Fluclozotizolam

The following protocol is a general representation based on the synthesis of related thienotriazolodiazepines, as detailed in the patent literature.

Step 1: Synthesis of the Thienodiazepinone Intermediate The synthesis typically starts from a substituted aminothiophene, which is reacted with a 2-halobenzoyl halide to form an amide.

This intermediate is then cyclized, often using a reagent like hexamethylenetetramine in the presence of a strong acid, to form the thienodiazepinone core structure.

Step 2: Thionation of the Thienodiazepinone The ketone group of the thienodiazepinone is converted to a thioketone. This is commonly achieved by reacting the thienodiazepinone with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide in a suitable solvent like pyridine or toluene at elevated temperatures.

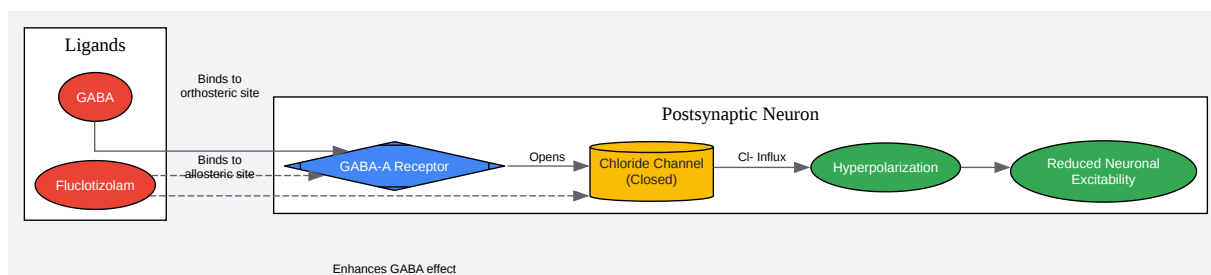
Step 3: Formation of the Triazole Ring The thienodiazepine-2-thione intermediate is then reacted with a hydrazine, such as hydrazine hydrate, to form a hydrazone. This intermediate is subsequently cyclized with a one-carbon synthon, like triethyl orthoacetate, to form the fused triazole ring, yielding the final thienotriazolodiazepine product, **Fluclotizolam**.

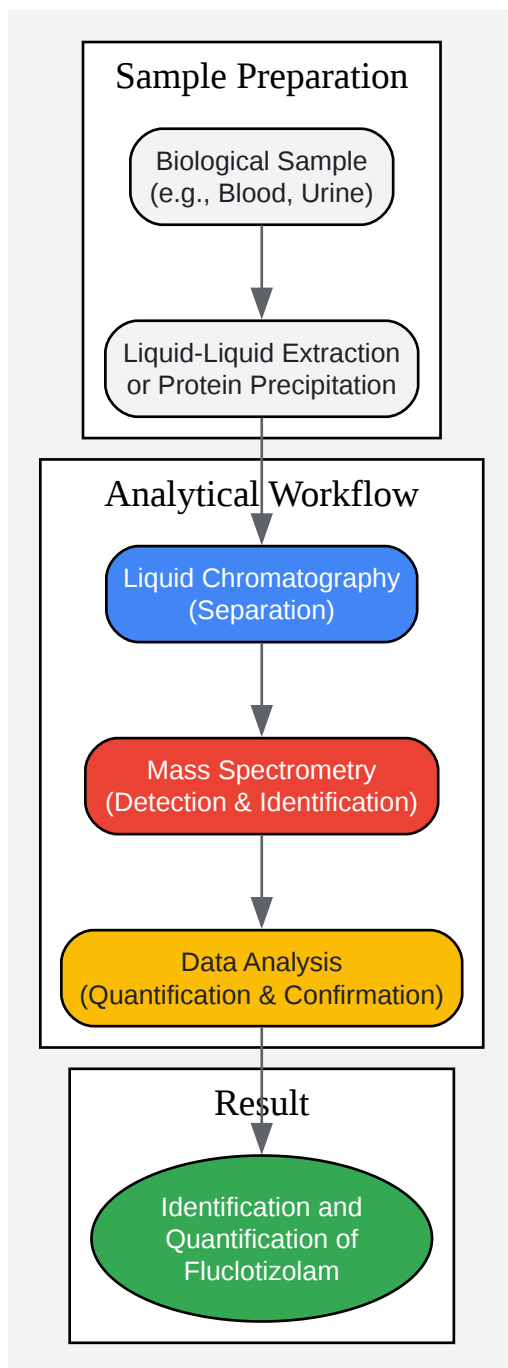
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate, often with the use of activated carbon to remove colored impurities. Further purification can be achieved using column chromatography on silica gel.

Pharmacology

Mechanism of Action

Fluclotizolam acts as a positive allosteric modulator of the GABA-A receptor. It binds to the benzodiazepine site on the GABA-A receptor, which is located at the interface of the α and γ subunits. This binding enhances the effect of the endogenous neurotransmitter GABA, leading to an increased frequency of chloride ion channel opening, resulting in hyperpolarization of the neuron and a reduction in its excitability. This modulation of GABAergic neurotransmission is responsible for the sedative, anxiolytic, hypnotic, and muscle relaxant effects of the compound.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fluclozotizolam - Wikipedia [en.wikipedia.org]
- 2. Buy Fluclozotizolam (EVT-3163257) | 54123-15-8 [evitachem.com]
- 3. Fluclozotizolam (54123-15-8) for sale [vulcanchem.com]
- 4. caymanchem.com [caymanchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Properties of Fluclozotizolam]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3026183#chemical-structure-and-properties-of-fluclozotizolam]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com